molecular formula C6H11F2NO B8187100 2-Amino-5,5-difluoro-cyclohexanol

2-Amino-5,5-difluoro-cyclohexanol

Cat. No.: B8187100
M. Wt: 151.15 g/mol
InChI Key: DSGREFWTLMOQGZ-UHFFFAOYSA-N
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Description

2-Amino-5,5-difluoro-cyclohexanol is a chemical compound with the molecular formula C6H11F2NO It is a cyclohexanol derivative where the hydroxyl group is substituted at the second position, and the compound also contains two fluorine atoms at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,5-difluoro-cyclohexanol typically involves the fluorination of cyclohexanol derivatives followed by amination. One common method includes the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 5,5-difluorocyclohexanone is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,5-difluoro-cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-5,5-difluoro-cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-5,5-difluoro-cyclohexanol exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,5-difluoro-cyclohexanol is unique due to the presence of both the amino and difluoro groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-5,5-difluorocyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)2-1-4(9)5(10)3-6/h4-5,10H,1-3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGREFWTLMOQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1N)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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